molecular formula C13H17NO2 B11887720 Methyl 1-phenylpiperidine-3-carboxylate

Methyl 1-phenylpiperidine-3-carboxylate

Cat. No.: B11887720
M. Wt: 219.28 g/mol
InChI Key: FKVGADHSGFKPLT-UHFFFAOYSA-N
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Description

Methyl 1-phenylpiperidine-3-carboxylate is a chemical compound that belongs to the piperidine class of compounds. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals . This compound is known for its diverse applications in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-phenylpiperidine-3-carboxylate typically involves the reaction of 1-phenylpiperidine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 1-phenylpiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: It is utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of Methyl 1-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine. This modulation can lead to various pharmacological effects, including analgesic and stimulant properties .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 1-phenylpiperidine-3-carboxylate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-6-5-9-14(10-11)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3

InChI Key

FKVGADHSGFKPLT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN(C1)C2=CC=CC=C2

Origin of Product

United States

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